Bis[3-(chlorocarbonyl)phenyl] benzene-1,4-dicarboxylate
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Overview
Description
Preparation Methods
The synthesis of 1,4-Benzenedicarboxylic acid, 1,4-bis[3-(chlorocarbonyl)phenyl] ester typically involves the reaction of terephthalic acid with 3-(chlorocarbonyl)phenol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve large-scale reactors and continuous flow processes to maximize yield and efficiency.
Chemical Reactions Analysis
1,4-Benzenedicarboxylic acid, 1,4-bis[3-(chlorocarbonyl)phenyl] ester can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chlorocarbonyl groups.
Hydrolysis: The ester bonds in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and alcohols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents would be required for these transformations.
Scientific Research Applications
1,4-Benzenedicarboxylic acid, 1,4-bis[3-(chlorocarbonyl)phenyl] ester has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: The compound is used in the production of high-performance materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1,4-Benzenedicarboxylic acid, 1,4-bis[3-(chlorocarbonyl)phenyl] ester involves its interaction with specific molecular targets and pathways. The chlorocarbonyl groups in the compound can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity can be exploited in various chemical and biological applications .
Comparison with Similar Compounds
1,4-Benzenedicarboxylic acid, 1,4-bis[3-(chlorocarbonyl)phenyl] ester can be compared with other similar compounds, such as:
1,2-Benzenedicarboxylic acid, dinonyl ester: This compound is a phthalate ester used as a plasticizer.
1,3-Benzenedicarboxylic acid, dimethyl ester:
1,4-Benzenedicarboxylic acid, bis(2-methylpropyl) ester: This compound is used in the synthesis of various organic materials.
The uniqueness of 1,4-Benzenedicarboxylic acid, 1,4-bis[3-(chlorocarbonyl)phenyl] ester lies in its specific reactivity due to the presence of chlorocarbonyl groups, making it valuable in specialized chemical and industrial applications.
Properties
CAS No. |
116038-58-5 |
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Molecular Formula |
C22H12Cl2O6 |
Molecular Weight |
443.2 g/mol |
IUPAC Name |
bis(3-carbonochloridoylphenyl) benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C22H12Cl2O6/c23-19(25)15-3-1-5-17(11-15)29-21(27)13-7-9-14(10-8-13)22(28)30-18-6-2-4-16(12-18)20(24)26/h1-12H |
InChI Key |
UANHBWVCKUUOKX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC(=O)C2=CC=C(C=C2)C(=O)OC3=CC=CC(=C3)C(=O)Cl)C(=O)Cl |
Origin of Product |
United States |
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